2,4-Dimethyl-1H-imidazol-5-amine hydrochloride

Description

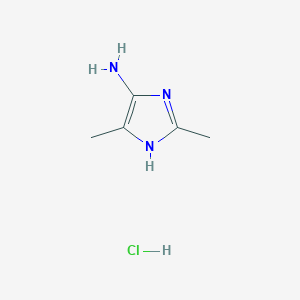

2,4-Dimethyl-1H-imidazol-5-amine hydrochloride is a substituted imidazole derivative characterized by methyl groups at positions 2 and 4 of the imidazole ring, an amine group at position 5, and a hydrochloride counterion. The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, confers aromatic stability and facilitates interactions in biological systems. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula |

C5H10ClN3 |

|---|---|

Molecular Weight |

147.60 g/mol |

IUPAC Name |

2,5-dimethyl-1H-imidazol-4-amine;hydrochloride |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-5(6)8-4(2)7-3;/h6H2,1-2H3,(H,7,8);1H |

InChI Key |

WIMSKLMREFOANG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride typically involves the reaction of 2,4-Dimethyl-1H-imidazol-5-amine with hydrochloric acid. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions may produce various substituted imidazoles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride exhibits significant antimicrobial and antifungal properties. Its mechanism of action involves binding to specific molecular targets, modulating enzyme or receptor activity, which may lead to the inhibition of microbial growth. Studies have shown that this compound can affect enzyme activity and microbial growth, underscoring its potential therapeutic effects against infections .

Antiviral and Antitubercular Potential

Recent studies have explored the synthesis of novel derivatives of imidazole compounds, including this compound, which have demonstrated antiviral and antimycobacterial activities. For instance, derivatives have shown promise against various viruses and Mycobacterium tuberculosis, highlighting the importance of this compound in developing new antimycobacterial drugs .

Material Science Applications

This compound is also being investigated for its applications in materials science. Its ability to form stable complexes with metal ions opens avenues for its use in catalysis and as a ligand in coordination chemistry. The compound's structural features allow it to serve as a scaffold for synthesizing new materials with desired properties .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include using oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Industrial synthesis may utilize continuous flow reactors to enhance yield and consistency .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | 18 | 50 |

| Penicillin | 30 | 10 |

Case Study 2: Antiviral Activity

A series of imidazole derivatives were synthesized and tested for antiviral activity against Coxsackie B4 virus. The study found that certain derivatives showed promising results, indicating the potential of imidazole-based compounds in antiviral drug development .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Methyl groups in the target compound donate electrons, stabilizing the imidazole ring, while halogen/trifluoromethyl groups in other compounds (e.g., CAS 102396-01-0) withdraw electrons, altering reactivity .

- Lipophilicity : The target’s methyl groups increase lipophilicity compared to polar substituents (e.g., -OH or -OCH₃ in compound 11, ), but less than biphenyl derivatives (CAS 37980-29-3) .

- Ionic Character: Hydrochloride salts (target, tizanidine) exhibit higher aqueous solubility than non-ionic analogs .

Physicochemical Properties

Melting points and spectral data highlight substituent impacts:

Key Observations :

- Melting Points : Bulky substituents (e.g., iodobenzyl in ) increase melting points (>200°C) due to enhanced van der Waals interactions, while the target’s smaller substituents may result in lower melting points .

- Spectral Data : NH₂ groups in the target and benzimidazolamine () show similar IR stretches (~3400 cm⁻¹) and NMR shifts (δ ~4.9), confirming amine presence .

Reactivity Differences :

- Electron-donating methyl groups in the target may enhance nucleophilic reactivity at the NH₂ group compared to electron-withdrawing substituents (e.g., CF₃ in CAS 102396-01-0) .

Biological Activity

2,4-Dimethyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a five-membered imidazole ring with two methyl groups at the 2nd and 4th positions and an amine group at the 5th position. This unique substitution pattern influences its chemical reactivity and biological interactions. The compound is often used in medicinal chemistry and materials science due to its versatile properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism of action involves binding to specific molecular targets, which modulates enzyme or receptor activity, potentially inhibiting microbial growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Candida albicans | 1.0 μg/mL | |

| Escherichia coli | 0.25 μg/mL |

The compound's biological effects are primarily attributed to its ability to interact with enzymes involved in microbial metabolism. For instance, it may inhibit the activity of certain enzymes critical for cell wall synthesis or metabolic pathways in bacteria and fungi.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

- Study on Antifungal Activity : A study demonstrated that this compound significantly inhibited the growth of various fungal strains, showing a dose-dependent response in vitro .

- Enzyme Inhibition : Research has shown that this compound can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to ceramide biosynthesis, which is a target for treating neurological disorders and cancer . The compound's IC50 value against nSMase2 was reported as approximately 30 nM.

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties revealed that derivatives of imidazole compounds exhibit inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazole ring can lead to significant changes in biological activity:

Table 2: Structure-Activity Relationship Insights

| Compound Variation | Observed Activity |

|---|---|

| Methyl substitutions at positions 2 and 4 | Enhanced antimicrobial activity |

| Replacement of amine with hydroxyl group | Reduced potency against microbial targets |

| Alteration of ring structure | Significant loss in enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.